2-Di-n-propylamino-5,8-dimethoxytetralin

Description

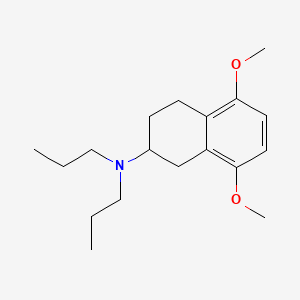

2-Di-n-propylamino-5,8-dimethoxytetralin (referred to as JMC-181 in the cited study) is a synthetic dopamine (DA) receptor agonist structurally characterized by a tetralin backbone substituted with di-n-propylamino and dimethoxy groups at positions 2, 5, and 8, respectively . It was investigated alongside apomorphine (APO, a non-selective DA receptor agonist) and 2-di-n-propylamino-4,7-dimethoxyindane (RDS-127, an indane derivative) to evaluate their interactions with pre- and postsynaptic DA receptors. The study aimed to identify compounds with enhanced selectivity for DA autoreceptors, which regulate DA synthesis and release, while minimizing postsynaptic activation linked to side effects like dyskinesia .

Properties

CAS No. |

83964-59-4 |

|---|---|

Molecular Formula |

C18H29NO2 |

Molecular Weight |

291.4 g/mol |

IUPAC Name |

5,8-dimethoxy-N,N-dipropyl-1,2,3,4-tetrahydronaphthalen-2-amine |

InChI |

InChI=1S/C18H29NO2/c1-5-11-19(12-6-2)14-7-8-15-16(13-14)18(21-4)10-9-17(15)20-3/h9-10,14H,5-8,11-13H2,1-4H3 |

InChI Key |

OGYDMHQMRVUGRF-UHFFFAOYSA-N |

SMILES |

CCCN(CCC)C1CCC2=C(C=CC(=C2C1)OC)OC |

Canonical SMILES |

CCCN(CCC)C1CCC2=C(C=CC(=C2C1)OC)OC |

Synonyms |

2-di-n-propylamino-5,8-dimethoxytetralin 2-di-n-propylamino-5,8-dimethoxytetralin hydrochloride, (+-)-isomer 2-di-n-propylamino-5,8-dimethoxytetralin, (+-)-isomer JMC 181 JMC-181 |

Origin of Product |

United States |

Comparison with Similar Compounds

Contralateral Turning Behavior

In rats with 6-hydroxydopamine-induced substantia nigra lesions:

Locomotor Activity

- APO and RDS-127 produced biphasic (stimulant followed by depressant) locomotor effects.

- RDS-127 was 3-fold more potent and 4-fold longer-lasting than APO.

- JMC-181 caused sedation, contrasting sharply with the locomotor stimulation of the other compounds .

Inhibition of Dopa Accumulation

Using the γ-butyrolactone (GBL) model to assess DA synthesis regulation:

- RDS-127 was 7-fold more potent than APO in inhibiting dopa accumulation in the caudate nucleus and equipotent in the olfactory tubercle.

- JMC-181 exhibited weak inhibition, suggesting minimal impact on DA synthesis regulation .

Electrophysiological Effects

- RDS-127 selectively decreased firing of DA neurons in the substantia nigra pars compacta (ID₁₀₀ = 40 ± 10 nmol/kg IV), consistent with autoreceptor activation.

Table 1. Comparative Pharmacological Profiles

| Parameter | Apomorphine (APO) | RDS-127 | JMC-181 |

|---|---|---|---|

| [³H]APO Binding | High affinity (nM) | High affinity (nM) | High affinity (nM) |

| D1 Receptor Stimulation | Active (EC₅₀ = N/A) | Inactive (≤300 μM) | Inactive (≤300 μM) |

| Contralateral Rotations | Potent | 8-fold less potent | Inactive |

| Locomotor Activity | Biphasic | 3-fold more potent, 4-fold longer duration | Sedation |

| Dopa Inhibition (Caudate) | Reference | 7-fold > APO | Weak inhibition |

| Autoreceptor Selectivity | Low | High | Not determined |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.